

Initial Studies on RG7112: A Technical Overview of its Tumor Suppression Effects

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Compound of Interest

Compound Name: RG7112D

Cat. No.: B15587401

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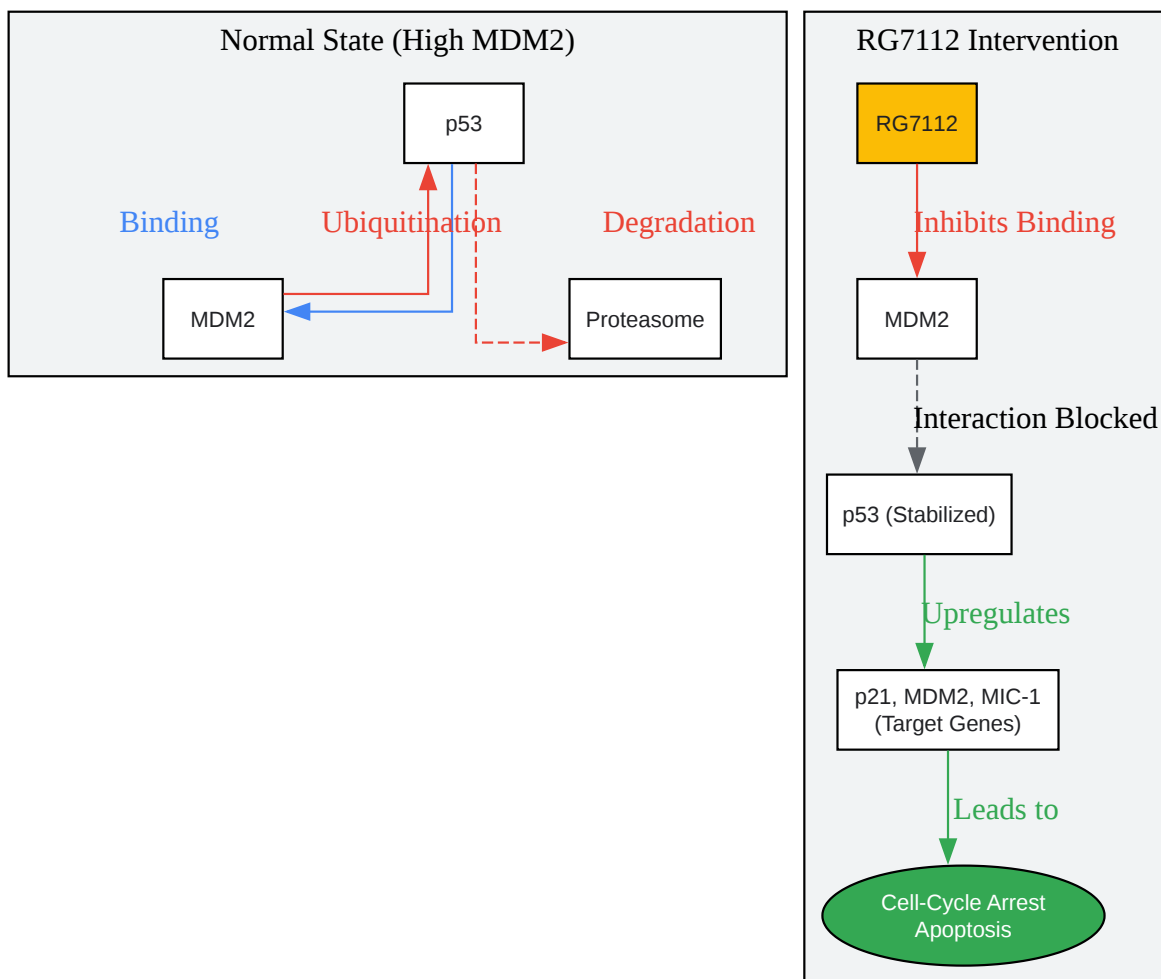
This technical guide provides an in-depth analysis of the initial preclinical and clinical studies on RG7112, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. The document details the compound's mechanism of action, summarizes key quantitative data from foundational research, outlines experimental protocols, and visualizes critical pathways and workflows.

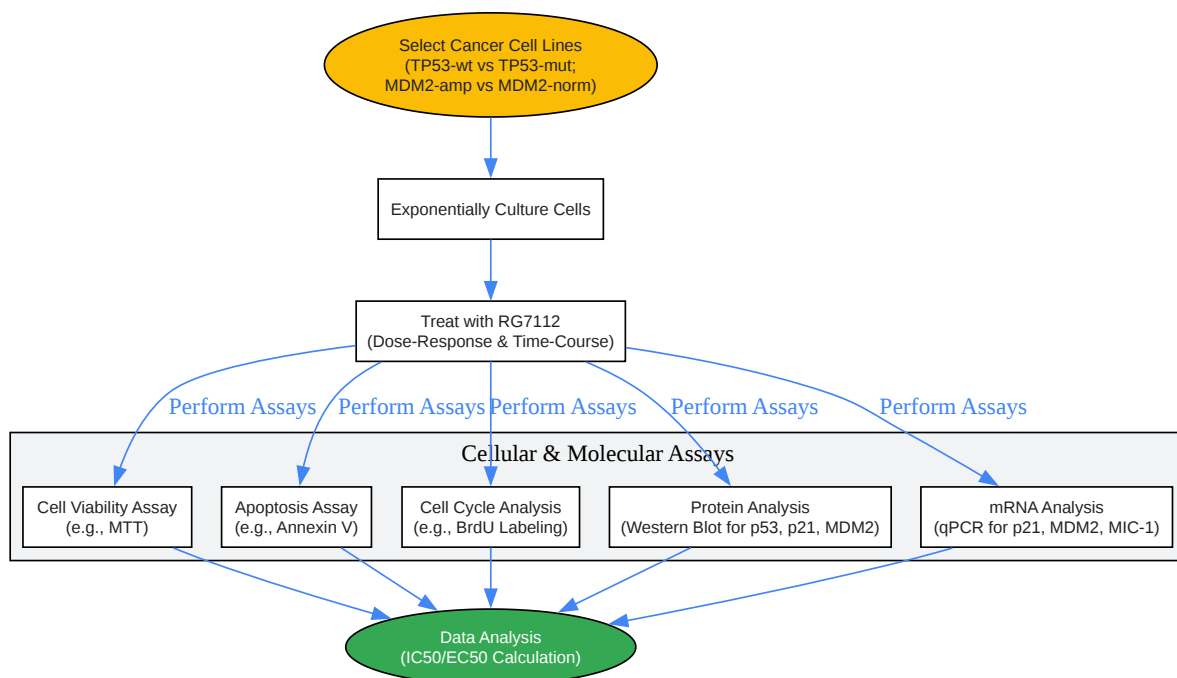
Core Mechanism of Action: Reactivation of the p53 Pathway

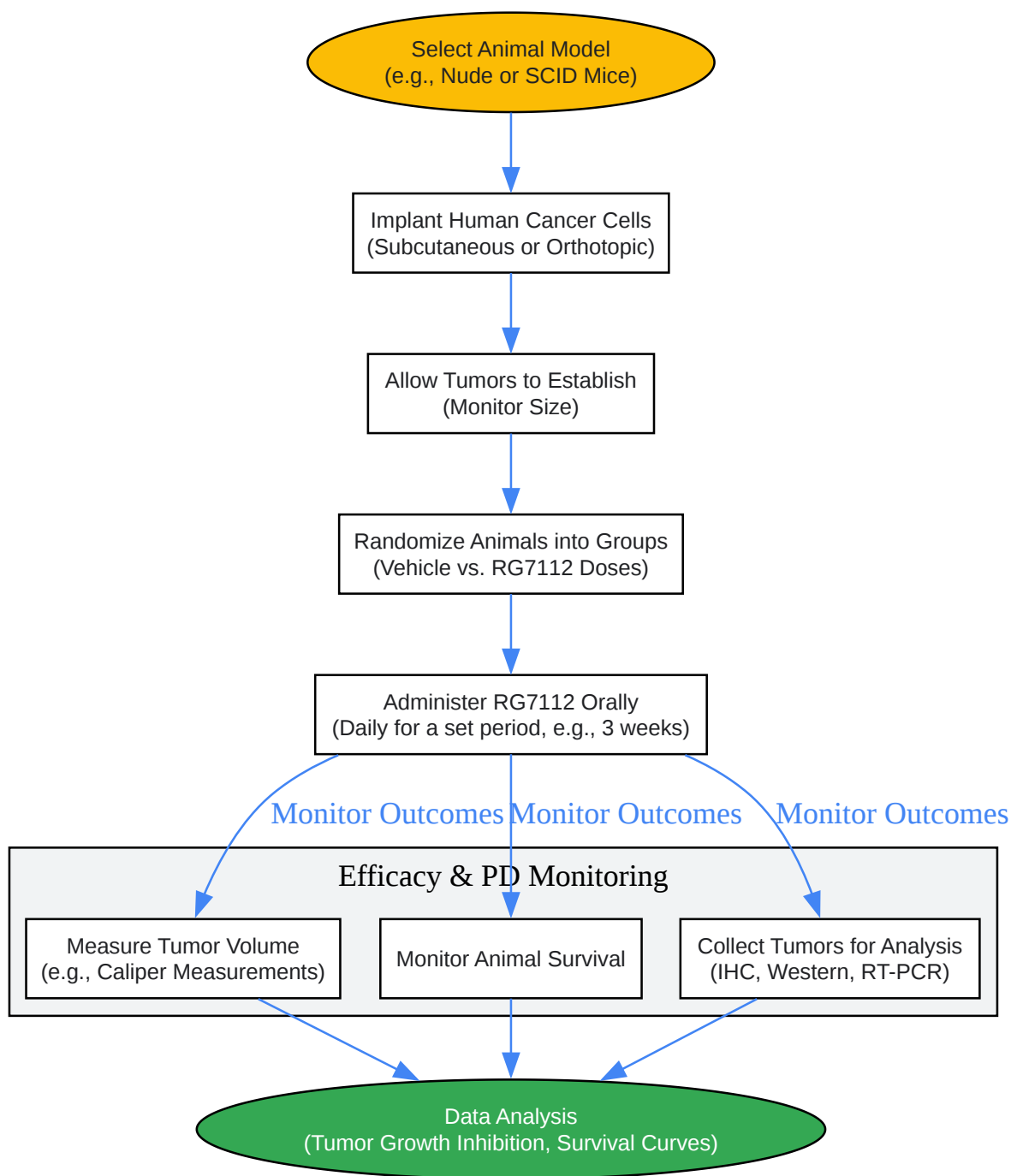
RG7112 is a member of the nutlin family of compounds, designed to restore the tumor-suppressive function of wild-type p53.^{[1][2]} In many cancers, the p53 protein is not mutated but is functionally inactivated by its negative regulator, Murine Double Minute 2 (MDM2).^[3] MDM2 is an E3 ubiquitin ligase that binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.^{[3][4]}

RG7112 is engineered to fit into the deep hydrophobic pocket on the MDM2 protein surface where p53 normally binds.^{[2][4]} By mimicking the interaction of key p53 amino acids (Phe19, Trp23, and Leu26), RG7112 effectively blocks the MDM2-p53 interaction.^[4] This disruption prevents p53 degradation, leading to the accumulation and stabilization of p53 protein within the cancer cells.^{[1][5]} The restored p53 then activates downstream target genes responsible for

inducing cell-cycle arrest (primarily in G1 and G2 phases) and apoptosis, thereby suppressing tumor growth.[1][4][5]







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